N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a propyl group. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives .
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole rings play a crucial role in its binding affinity and activity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-2-4-18-5-3-12(17-18)15-6-10-7-16-19(8-10)9-11(13)14/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,15,17) |
InChI Key |
JVYMVWVJERVJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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